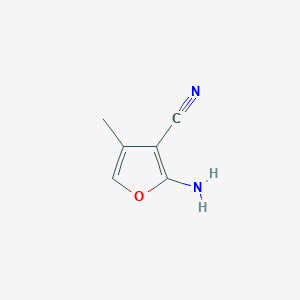
2-Amino-4-methylfuran-3-carbonitrile
Übersicht
Beschreibung
2-Amino-4-methylfuran-3-carbonitrile is a chemical compound that has been the subject of various synthetic methods and transformations. It is a derivative of 2-aminofuran-3-carbonitriles, which are compounds of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 2-aminofuran-3-carbonitriles has been achieved through different methods. One efficient method involves a cascade Stetter-γ-ketonitrile cyclization reaction catalyzed by N-heterocyclic carbenes, which allows for the formation of 4,5-disubstituted 2-aminofuran-3-carbonitriles from aromatic aldehydes and acylidenemalononitriles under mild conditions . Another approach for synthesizing 2-amino-4-methyl-5-phenylfuran-3-carbonitrile specifically utilizes acidic conditions, which is a departure from the basic conditions previously reported. This method employs trifluoroacetic acid (TFA) at room temperature, enabling the synthesis of various functionalized derivatives .
Molecular Structure Analysis
The molecular structure of related 2-aminofuran-3-carbonitrile derivatives has been characterized using X-ray structure analysis. For instance, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, has been determined, revealing a monoclinic space group with specific cell parameters and stabilization by various hydrogen bonds and π interactions . Although the exact structure of 2-amino-4-methylfuran-3-carbonitrile is not detailed, similar analytical techniques would likely be used to elucidate its molecular structure.
Chemical Reactions Analysis
2-Aminofuran-3-carbonitriles undergo various chemical transformations. For example, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can be thermally aromatized to 2-aminofuran-3-carbonitriles, which can then undergo photoxidative ring transformation to yield different products. Mild acidic hydrolysis can lead to tetrahydro-2-oxofuran-3,4-dicarbonitriles, which can be further transformed into other compounds such as 2,5-dihydro-2-oxofuran-3-carbonitrile or 3,3a-dihydrofuro[3,4-c]pyrrole-1,4,6-trione .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4-methylfuran-3-carbonitrile and its derivatives are influenced by their functional groups and molecular structure. The presence of amino and nitrile groups suggests potential reactivity with nucleophiles and electrophiles, respectively. The aromatic furan ring implies potential for π-π interactions, which can affect the compound's solubility and crystallinity. The exact physical properties such as melting point, boiling point, and solubility would require empirical determination.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Pharmacological Properties of Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives
- Summary of Application: These compounds have received increasing attention due to their potential pharmacological properties . They are considered key intermediates for subsequent transformations because of their orthogonal functional groups .
- Methods of Application: The most useful method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .
- Results or Outcomes: The synthetic methods for these compounds are classified based on the type of catalyst in the pertinent reactions .
2. Synthesis of Selenopyridines
- Summary of Application: In this work, Se-alkyl selenopyridines and bis-selenopyridine derivatives were synthesized using an eco-friendly method .
- Methods of Application: The synthesis was performed by utilizing NaHSe instead of toxic hydrogen selenide . The effect of the temperature on the reaction was screened at various temperatures .
- Results or Outcomes: The synthesized compounds showed potential activity against highly metastatic prostate cancer cells (PC-3) and osteosarcoma cells (MG-63). Some of the compounds were more cytotoxic than doxorubicin in both tested cell lines, showing nearly the same anticancer activity with IC50 values ranging from 2.59±0.02 µM to 3.93±0.23 µM .
3. Furan Platform Chemicals Beyond Fuels and Plastics
- Summary of Application: This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Methods of Application: The study discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
- Results or Outcomes: The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
4. Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive Compounds
- Summary of Application: This research reports a library of 2-amino-4H-benzopyran derivatives via condensation of the three-component .
- Methods of Application: The synthesis involves a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs) .
- Results or Outcomes: The study does not provide specific results or outcomes, but it does discuss the synthetic strategies used .
5. The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile
- Summary of Application: This research discusses the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile in the synthesis of various compounds .
- Methods of Application: The study does not provide specific methods of application, but it does discuss the use of this compound in various reactions .
- Results or Outcomes: The study does not provide specific results or outcomes, but it does discuss the potential applications of this compound .
6. Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive Compounds
- Summary of Application: This research reports a library of 2-amino-4H-benzopyran derivatives via condensation of the three-component .
- Methods of Application: The synthesis involves a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs) .
- Results or Outcomes: The study does not provide specific results or outcomes, but it does discuss the synthetic strategies used .
Eigenschaften
IUPAC Name |
2-amino-4-methylfuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEZLDLJNUPTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451999 | |
| Record name | 2-AMINO-4-METHYL-3-FURONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylfuran-3-carbonitrile | |
CAS RN |
5117-87-3 | |
| Record name | 2-AMINO-4-METHYL-3-FURONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methylfuran-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)
